REACTION_CXSMILES
|
[Na].[OH:2][CH:3]=[CH:4][C:5]([O:7][CH3:8])=[O:6].CN1CCN(C)C1=O.[CH:17]1([N:20]2[C:25]3[CH:26]=[C:27]([F:31])[C:28]([F:30])=[CH:29][C:24]=3C(=O)O[C:21]2=O)[CH2:19][CH2:18]1>CN(C=O)C.O>[CH:17]1([N:20]2[C:25]3[C:24](=[CH:29][C:28]([F:30])=[C:27]([F:31])[CH:26]=3)[C:3](=[O:2])[C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:21]2)[CH2:18][CH2:19]1 |^1:0|
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
52 μL
|
Type
|
reactant
|
Smiles
|
CN1C(N(CC1)C)=O
|
Name
|
N-cyclopropyl-6,7-difluoro-2H-3, 1-benzoxazine-2,4(1H) dione
|
Quantity
|
93 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1C(OC(C2=C1C=C(C(=C2)F)F)=O)=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 55° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 15 ml single neck round-bottom flask equipped with magnetic stirrer and under nitrogen atmosphere
|
Type
|
FILTRATION
|
Details
|
filtered into another reaction vessel
|
Type
|
CUSTOM
|
Details
|
fitted with condenser
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After drying there
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C=C(C(C2=CC(=C(C=C12)F)F)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |